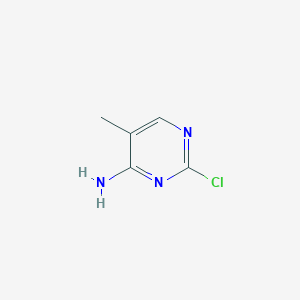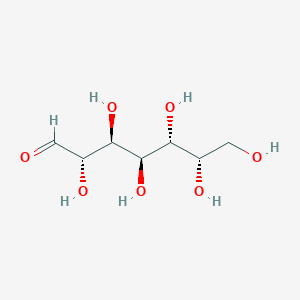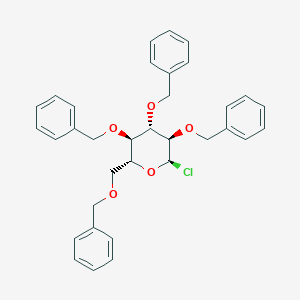
3-Dehydroshikimat
Übersicht
Beschreibung
3-Dehydroshikimic acid: is a chemical compound closely related to shikimic acid . It serves as an intermediate in the biosynthesis pathway of shikimic acid . Shikimic acid itself is a key precursor for the biosynthesis of aromatic compounds in plants and microorganisms.
Wissenschaftliche Forschungsanwendungen
3-Dehydrochinasäure findet Anwendungen in:
- Chemie : Als Vorläufer für die Synthese aromatischer Verbindungen.
- Biologie : In der Biosynthese von Sekundärmetaboliten.
- Medizin : Potenzielle therapeutische Anwendungen aufgrund ihrer Beteiligung an essentiellen Stoffwechselwegen.
- Industrie : Für die Produktion von wertvollen Chemikalien.
5. Wirkmechanismus
Der genaue Mechanismus, durch den 3-Dehydrochinasäure seine Wirkungen entfaltet, hängt vom jeweiligen Kontext ab. Es kann als Vorläufer für die Biosynthese anderer Moleküle dienen oder direkt mit molekularen Zielstrukturen und Stoffwechselwegen interagieren.
Wirkmechanismus
The exact mechanism by which 3-Dehydroshikimic acid exerts its effects depends on the context. It may act as a precursor for the biosynthesis of other molecules or directly interact with molecular targets and pathways.
Zukünftige Richtungen
Recent research has focused on the development of a synthetic 3-Dehydroshikimate biosensor in Escherichia coli for metabolite monitoring and genetic screening . Another study reported that the expression of a 3-dehydroshikimate dehydratase reduces lignin content and improves biomass saccharification efficiency . These studies suggest that 3-Dehydroshikimate and its related pathways could be potential targets for genetic engineering and industrial applications .
Biochemische Analyse
Biochemical Properties
3-DHS is produced from 3-dehydroquinate by the enzyme 3-dehydroquinate dehydratase . It is then reduced to shikimic acid by the enzyme shikimate dehydrogenase, which uses nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor . The enzyme 3-dehydroquinate dehydratase is crucial in the third step of the chorismate pathway, which leads to the biosynthesis of aromatic amino acids .
Cellular Effects
3-DHS is a useful starting metabolite for the biosynthesis of muconic acid (MA) and shikimic acid (SA), which are precursors of various valuable polymers and drugs . It plays a significant role in the cellular metabolism of organisms that possess the shikimate pathway .
Molecular Mechanism
The molecular mechanism of 3-DHS involves its conversion to shikimic acid by the enzyme shikimate dehydrogenase . This enzyme uses NADPH as a cofactor, indicating that 3-DHS may influence cellular redox balance and energy metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-DHS can change over time. For instance, the expression of a 3-dehydroshikimate dehydratase in E. coli resulted in de novo synthesis of a significant amount of protocatechuic acid (PCA) in a modified M9 medium with glycerol as a carbon source .
Dosage Effects in Animal Models
As 3-DHS is not present in animals, its dosage effects in animal models are not applicable .
Metabolic Pathways
3-DHS is involved in the shikimate pathway, a crucial metabolic route in plants, bacteria, fungi, and some parasites . It is produced from 3-dehydroquinate by the enzyme 3-dehydroquinate dehydratase and is then reduced to shikimic acid by the enzyme shikimate dehydrogenase .
Transport and Distribution
It is known that 3-DHS is produced in the periplasmic space in Gluconobacter oxydans .
Subcellular Localization
The subcellular localization of 3-DHS is likely to depend on the organism and the specific enzymes involved in its biosynthesis. For instance, in Gluconobacter oxydans, 3-DHS is produced in the periplasmic space .
Vorbereitungsmethoden
a. Synthesewege
Die Synthese von 3-Dehydrochinasäure umfasst die folgenden Schritte:
Dehydratisierung von 3-Dehydrochinat: Das Enzym katalysiert die Entfernung eines Wassermoleküls aus 3-Dehydrochinat, wodurch 3-Dehydrochinasäure entsteht.
Reduktion zu Shikimisäure: 3-Dehydrochinasäure wird durch das Enzym unter Verwendung von als Kofaktor weiter zu Shikimisäure reduziert.
b. Industrielle Produktion
3-Dehydrochinasäure kann durch metabolische des Shikimisäurewegs in großen Mengen gewonnen werden. Diese Verbindung hat Anwendungen, die über ihre Rolle als Zwischenprodukt in der Biosynthese hinausgehen.
Analyse Chemischer Reaktionen
3-Dehydrochinasäure kann verschiedene Reaktionen eingehen, darunter:
- Oxidation
- Reduktion
- Substitution
Die in diesen Reaktionen verwendeten gängigen Reagenzien und Bedingungen variieren, aber sie beinhalten oft Enzyme oder chemische Katalysatoren. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen ab.
Vergleich Mit ähnlichen Verbindungen
3-Dehydrochinasäure weist Ähnlichkeiten mit anderen Zwischenprodukten im Shikimatweg auf, wie z. B. 3-Dehydrochinat und Shikimisäure . ihre einzigartige Position als Zwischenprodukt macht sie einzigartig.
Denken Sie daran, dass 3-Dehydrochinasäure eine entscheidende Rolle bei der Biosynthese aromatischer Verbindungen spielt, was sie zu einem faszinierenden Molekül für die wissenschaftliche Erforschung macht
Eigenschaften
IUPAC Name |
(4S,5R)-4,5-dihydroxy-3-oxocyclohexene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,5-6,9-10H,2H2,(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWJZMPHJJOPH-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)C=C1C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030506 | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2922-42-1 | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-3-Dehydroshikimic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Dehydroshikimic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 3-Dehydroshikimate (DHS) is a key intermediate in the shikimate pathway, a metabolic route found in plants, bacteria, and fungi, but not in animals. [] This pathway is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other crucial aromatic compounds. [, ]
ANone: DHS is the substrate for the enzyme shikimate dehydrogenase (SDH). [, ] SDH catalyzes the NADPH-dependent reduction of DHS to shikimate, the next intermediate in the shikimate pathway. [, , ]
ANone: The conversion of DHS to shikimate is essential for the eventual production of chorismate. [] Chorismate serves as a precursor for the biosynthesis of various aromatic compounds, including the aromatic amino acids and other essential metabolites. [, ]
ANone: The molecular formula of DHS is C₇H₆O₆ and its molecular weight is 186.12 g/mol.
ANone: While the provided research doesn't delve into detailed spectroscopic characterization of DHS, studies commonly utilize techniques like UV-Vis spectroscopy to monitor DHS concentrations. [, ] For instance, membrane-bound 3-dehydroshikimate dehydratase (mDSD) from Gluconobacter oxydans IFO 3244 exhibits a sole peak at 280 nm in the UV absorption spectrum. []
ANone: Several enzymes play key roles in DHS metabolism:
- 3-Dehydroquinate Dehydratase (DHQD): Catalyzes the reversible dehydration of 3-dehydroquinate to DHS. [] There are two types of DHQDs: type I, which utilizes a Schiff base mechanism, and type II, which does not. [, ]
- Shikimate Dehydrogenase (SDH): Catalyzes the NADPH-dependent reversible reduction of DHS to shikimate. [, , ] The enzyme exhibits a unique NADPH binding mode characterized by a glycine-rich P-loop with a conserved GAGGXX motif. []
- 3-Dehydroshikimate Dehydratase (DSD): Catalyzes the aromatization of DHS to protocatechuate. [, , , ] A membrane-bound form, mDSD, has been identified in Gluconobacter oxydans IFO 3244. []
ANone: Enzymes involved in DHS metabolism are crucial for various biotechnological applications:
- Shikimate Production: SDH from Gluconobacter oxydans IFO 3244 has been successfully applied for enzymatic shikimate production from DHS. []
- Protocatechuate Production: Engineering efforts have focused on developing microbial strains capable of producing protocatechuate from DHS using DSD. [, , , ]
- Muconic Acid Production: Metabolic engineering strategies utilize DHS as a precursor for the biosynthesis of cis,cis-muconic acid, a valuable platform chemical for polymer production. [, ]
ANone: Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to:
- Investigate DHS Binding: MD simulations helped predict the binding modes of DHS and NADPH within the active site of shikimate dehydrogenase from Mycobacterium tuberculosis (MtbSDH). [, ]
- Design Inhibitors: Molecular docking studies have aided in identifying potential inhibitors targeting 3-dehydroquinate dehydratase from Salmonella typhi. []
- Understand Enzyme Mechanism: MD simulations combined with site-directed mutagenesis studies provided insights into the roles of key amino acid residues in the catalytic mechanism of MtbSDH. []
ANone: While specific SAR studies focusing on DHS analogs are not extensively covered in the provided research, one study explored the inhibition of SDH by 6-nitroquinazoline-2,4-diol (NQD). [] NQD showed non-competitive inhibition of SDH by reducing Vmax without affecting KM. []
ANone: Key resources and techniques used in DHS and shikimate pathway research include:
- Microbial Strains: Genetically engineered strains of bacteria like Escherichia coli and Gluconobacter oxydans serve as platforms for DHS production and pathway manipulation. [, , , , , , , ]
- Enzyme Purification and Characterization: Various chromatographic methods are utilized to purify enzymes like SDH, DHQD, and DSD. [, , , , ] Enzyme kinetics studies help determine key parameters such as Km and Vmax. [, , , ]
- Metabolic Engineering Tools: Strategies like gene knockout, overexpression, and the introduction of heterologous genes are employed to manipulate the shikimate pathway for desired product formation. [, , , , ]
- Analytical Techniques: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of DHS and related metabolites. [, ]
ANone: The shikimate pathway was first elucidated in the 1950s, leading to the discovery of its importance in aromatic compound biosynthesis. [] Early research focused on characterizing individual enzymes within the pathway, such as DHQD and SDH, from various organisms. [, , , ] The advent of genetic engineering techniques in the late 20th century allowed for the manipulation of the shikimate pathway in microbes like E. coli, opening avenues for producing valuable compounds like shikimate and DHS. [, , , , ] Research continues to explore new enzymes and metabolic engineering strategies to further enhance the production of DHS and other shikimate pathway derivatives for various biotechnological applications.
ANone: Research on DHS and the shikimate pathway heavily relies on interdisciplinary collaboration:
- Biochemistry: Characterizes enzymes involved in DHS metabolism, unraveling their catalytic mechanisms and kinetic properties. [, , , , , , ]
- Molecular Biology: Provides tools for gene cloning, expression, and manipulation, enabling metabolic engineering of the shikimate pathway. [, , , , ]
- Computational Chemistry: Offers insights into enzyme-substrate interactions, facilitates inhibitor design, and aids in understanding the dynamics of enzymes involved in DHS metabolism. [, , , ]
- Analytical Chemistry: Develops and applies techniques for the identification, quantification, and monitoring of DHS and related metabolites. [, ]
- Synthetic Biology: Integrates knowledge from various disciplines to design and construct novel biological systems for optimized production of DHS and its derivatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)









